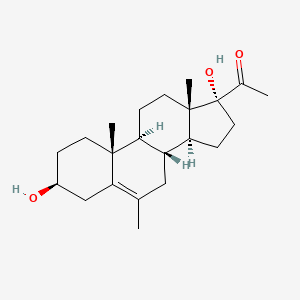
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is a chemical compound with the CAS number 98060-29-8. It is a quaternary ammonium salt derived from methacryloylaminopropyltrimethylamine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloylaminopropyltrimethylammonium p-toluenesulfonate typically involves the reaction of methacryloyl chloride with propyltrimethylamine followed by the addition of p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can occur, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is used as a phase transfer catalyst, facilitating reactions between substances in different phases.
Biology: In biological research, the compound is employed in the study of cell membranes and membrane proteins due to its ability to interact with lipid bilayers.
Industry: In the industrial sector, this compound is utilized in the production of polymers and coatings, providing improved properties such as increased durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which Methacryloylaminopropyltrimethylammonium p-toluenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quaternary ammonium group interacts with negatively charged molecules, such as cell membranes, enhancing the compound's ability to penetrate and interact with biological systems. The p-toluenesulfonate group provides stability and solubility, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.
Benzalkonium chloride: A disinfectant and preservative with similar quaternary ammonium structure.
Dodecyltrimethylammonium chloride (DTAC): Used in detergents and fabric softeners.
Uniqueness: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate stands out due to its specific molecular structure, which provides unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C17H28N2O4S |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.C7H8O3S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-8H2,2-5H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
HWRBJYFAAFREOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)NCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)


![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
